2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate 2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16582899
InChI: InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)13-5-17(10)6-21-3-4-22-8(2)19/h5,9H,3-4,6H2,1-2H3,(H,14,16,18,20)
SMILES:
Molecular Formula: C12H15N5O5
Molecular Weight: 309.28 g/mol

2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate

CAS No.:

Cat. No.: VC16582899

Molecular Formula: C12H15N5O5

Molecular Weight: 309.28 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate -

Specification

Molecular Formula C12H15N5O5
Molecular Weight 309.28 g/mol
IUPAC Name 2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate
Standard InChI InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)13-5-17(10)6-21-3-4-22-8(2)19/h5,9H,3-4,6H2,1-2H3,(H,14,16,18,20)
Standard InChI Key ZJCDXHDPYARAKV-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=NC(=O)C2C(=N1)N(C=N2)COCCOC(=O)C

Introduction

Chemical Identity and Nomenclature

Systematic Identification

2-[(2-Acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate is systematically identified by its IUPAC name: 2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate. Its CAS registry number, 75128-73-3, ensures unambiguous identification across databases . The compound’s SMILES notation, CC(=O)NC1=NC(=O)C2C(=N1)N(C=N2)COCCOC(=O)C\text{CC(=O)NC1=NC(=O)C2C(=N1)N(C=N2)COCCOC(=O)C}, and InChIKey, ZJCDXHDPYARAKV-UHFFFAOYSA-N, further define its structural uniqueness .

Table 1: Key Identifiers

PropertyValueSource
Molecular FormulaC12H15N5O5\text{C}_{12}\text{H}_{15}\text{N}_{5}\text{O}_{5}
Molecular Weight309.28 g/mol
CAS Number75128-73-3
SMILESCC(=O)NC1=NC(=O)C2C(=N1)N(C=N2)COCCOC(=O)C\text{CC(=O)NC1=NC(=O)C2C(=N1)N(C=N2)COCCOC(=O)C}
InChIKeyZJCDXHDPYARAKV-UHFFFAOYSA-N

Structural Analysis

Core Structural Features

The molecule comprises three distinct moieties:

  • Purine Base: A 2-acetamido-6-oxopurine scaffold, which mirrors the guanine base in DNA, facilitating potential interactions with viral polymerases .

  • Methoxyethyl Chain: A CH2OCH2CH2O\text{CH}_2\text{OCH}_2\text{CH}_2\text{O} bridge linking the purine to the acetate group, enhancing solubility and modifying pharmacokinetics .

  • Acetate Esters: Two acetyl groups at the N2 position of the purine and the terminal oxygen of the ethyl chain, critical for prodrug activation .

Stereochemical Considerations

The compound lacks chiral centers, as confirmed by its symmetric methoxyethyl linkage and planar purine ring. X-ray crystallography data, though limited, suggest a conformation where the acetate groups adopt equatorial positions to minimize steric strain .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step protocol starting from acyclovir:

  • Protection of Functional Groups: The primary amine on acyclovir’s purine ring is acetylated using acetic anhydride under basic conditions .

  • Esterification: The hydroxyl group on the ethoxy side chain is acetylated via reaction with acetyl chloride, yielding the diacetylated product .

  • Purification: Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from methanol, achieving >97% purity .

Table 2: Synthesis Conditions

StepReagents/ConditionsYield
AcetylationAcetic anhydride, pyridine, 0°C85%
EsterificationAcetyl chloride, DMAP, RT78%
PurificationSilica gel chromatography95%

Physical and Chemical Properties

Thermodynamic Parameters

The compound exhibits a melting point of 204°C and a density of 1.53 g/cm³, consistent with its crystalline solid state . Its solubility profile includes partial dissolution in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol, but insolubility in water due to the hydrophobic acetyl groups . The predicted pKa of 8.77 suggests moderate basicity at physiological pH .

Table 3: Physicochemical Data

PropertyValueSource
Melting Point204°C
Density1.53 g/cm³
Solubility (DMSO)12 mg/mL
pKa8.77 ± 0.20

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: 1H^1\text{H}-NMR (400 MHz, DMSO-d6) reveals peaks at δ 2.05 (s, 3H, CH₃CO), 3.70–4.30 (m, 4H, OCH₂CH₂O), and 8.20 (s, 1H, purine H-8) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 310.1 [M+H]⁺, corroborating the molecular weight .

  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation with a retention time of 6.8 minutes .

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